molecular formula C9H18ClNO B13476176 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride CAS No. 796873-58-0

9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride

Cat. No.: B13476176
CAS No.: 796873-58-0
M. Wt: 191.70 g/mol
InChI Key: HIXYALRNLOELPP-UHFFFAOYSA-N
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Description

Chemical Structure: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride is a bicyclic amine alcohol hydrochloride with a rigid azabicyclo framework. The structure features a hydroxyl group at position C3 and a methyl group at the N9 bridgehead (Figure 1). Its molecular formula is C₉H₁₈ClNO, and it is a key intermediate in synthesizing bioactive alkaloids and pharmaceuticals .

Synthesis and Applications: The compound is synthesized via acid-catalyzed esterification or acylation reactions. For example, reacting it with tropic acid in toluene under Dean–Stark conditions yields α-granatane tropate (7), a bioactive alkaloid isolated from Duboisia myoporoides . It is also pivotal in developing 5-HT₃ receptor antagonists, such as 4-methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide, which exhibits anti-motion sickness effects .

Properties

CAS No.

796873-58-0

Molecular Formula

C9H18ClNO

Molecular Weight

191.70 g/mol

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride

InChI

InChI=1S/C9H17NO.ClH/c1-10-7-3-2-4-8(10)6-9(11)5-7;/h7-9,11H,2-6H2,1H3;1H

InChI Key

HIXYALRNLOELPP-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1CC(C2)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

Synthesis from 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

The most common synthetic route to 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride involves the reduction of the corresponding ketone, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.

Ketone Preparation
  • The ketone precursor, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, can be synthesized via condensation and cyclization reactions starting from suitable bicyclic amine intermediates. Its physical properties include a melting point of 63-65°C and a boiling point around 246.7°C under atmospheric pressure.
Reduction to Alcohol
  • The ketone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
  • For example, a reported method involves dissolving the ketone in methanol and adding the reducing agent under controlled temperature to yield the alcohol with high selectivity.
  • The reaction is typically carried out under anhydrous conditions to prevent side reactions.
  • The crude product is purified by recrystallization, often from ethyl acetate or similar solvents, to obtain the pure 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol.
Formation of Hydrochloride Salt
  • The free base alcohol is then converted to the hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent like dichloromethane or ethanol.
  • This step improves the compound's stability and solubility for storage and further applications.

Alternative Synthetic Routes

Reductive Amination and Subsequent Hydroxylation
  • An alternative approach involves reductive amination of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one to form 3-amine-9-methyl-9-azabicyclo[3.3.1]nonane, followed by functional group transformations to introduce the hydroxyl group.
  • This method uses lithium aluminum hydride (LiAlH4) reduction in tetrahydrofuran (THF) under low temperature (-10°C to 35°C), followed by acid work-up.
  • The intermediate amine can be further derivatized or converted into the hydrochloride salt.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Ketone synthesis Cyclization of bicyclic amine precursors Variable Starting material for reduction
Reduction of ketone to alcohol NaBH4 or LiAlH4 in methanol or THF 70-80 Controlled temperature, anhydrous
Purification Recrystallization from ethyl acetate - Ensures purity
Hydrochloride salt formation HCl in ethanol or dichloromethane Quantitative Improves stability and solubility
Reductive amination alternative LiAlH4 reduction in THF with acid work-up 75-80 Intermediate amine formation

Analytical and Research Findings

  • The reduction of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one to the alcohol proceeds with high stereoselectivity, favoring the endo isomer, which is critical for biological activity.
  • The purity and identity of the product are confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
  • The hydrochloride salt form exhibits enhanced crystalline properties and is preferred for pharmaceutical formulations.
  • Research indicates that the choice of reducing agent and solvent significantly affects yield and stereochemistry, with LiAlH4 in THF providing superior results in some cases.

Chemical Reactions Analysis

Types of Reactions

9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Physicochemical Properties :

  • MS/MS Data : m/z 304.1901 [M + H]⁺ (α-granatane tropate derivative) .
  • Conformation : NMR and X-ray studies confirm a boat-chair conformation critical for receptor binding .

Comparison with Structurally Similar Compounds

Granatan-3-one (Pseudopelletierine)

Structure: Lacks the N9 methyl group and features a ketone at C3. Source: Isolated from Punica granatum (pomegranate) root bark . Key Difference: The absence of the N9 methyl group reduces its utility in synthetic modifications compared to 9-methyl-9-azabicyclo derivatives .

3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol Hydrochloride

Structure: Contains an oxygen atom at C3 and a hydroxyl group at C7. Molecular Formula: C₇H₁₄ClNO₂ .

Mazaticol Hydrochloride

Structure: 6,6,9-Trimethyl-8-azabicyclo[3.3.1]nonan-3-ol hydrochloride. Activity: Antiparkinsonian agent, highlighting how additional methyl groups on the bicyclic framework shift therapeutic utility .

Monocarbonyl Curcumin Analogs

Example: 2,4-Bis((E)-3,4-dimethoxybenzylidene)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one (Compound 10). Structure: Retains the bicyclic core but introduces benzylidene groups at C2 and C4. Activity: Designed as anti-inflammatory and anticancer agents, demonstrating the scaffold’s versatility beyond neurotransmitter modulation .

5-HT₃ Receptor Antagonism

  • 9-Methyl-9-azabicyclo Derivatives : Exhibit potent 5-HT₃ antagonism (e.g., Granisetron hydrochloride, an antiemetic). Substitution at C3 with carboxamide groups enhances receptor affinity .
  • Pseudopelletierine Derivatives : Less effective due to conformational differences and lack of synthetic modifications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Biological Activity Key Reference
9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol HCl -OH, -CH₃ at N9 C₉H₁₈ClNO 5-HT₃ antagonist intermediate
Granatan-3-one (Pseudopelletierine) -O at C3 C₈H₁₃NO Plant alkaloid
3-Oxa-7-azabicyclo[...]nonan-9-ol HCl -O at C3, -OH at C9 C₇H₁₄ClNO₂ Undetermined
Mazaticol HCl 6,6,9-Trimethyl groups C₁₂H₂₂ClNO Antiparkinsonian

Table 2: Pharmacological Data

Compound Target Receptor IC₅₀/EC₅₀ Application Reference
Granisetron Hydrochloride 5-HT₃ 0.2 nM Antiemetic
4-Methyl-N-(9-methyl-azabicyclo...) 5-HT₃ 15 nM Motion sickness
Mazaticol HCl Dopaminergic N/A Parkinson’s disease

Biological Activity

9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride is a bicyclic compound belonging to the azabicycloalkanes family, characterized by its unique nitrogen-containing bicyclic structure. This compound has garnered attention in pharmacology and medicinal chemistry due to its potential therapeutic applications. The molecular formula is C₈H₁₆ClNO, with a molecular weight of approximately 177.67 g/mol .

The compound exhibits various chemical reactivity patterns typical of amines and alcohols, allowing it to undergo transformations that are significant for its biological activity. Its structural uniqueness, particularly the presence of a hydroxyl group, contributes to its distinct interactions with biological systems .

Biological Activity Overview

Research indicates that derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride may exhibit notable biological activities, particularly in relation to neurotransmitter receptors and enzymes associated with neurotransmission. The following sections detail specific biological activities and findings related to this compound.

Binding Affinity Studies

Studies have focused on the binding affinity of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride to various neurotransmitter receptors, which are crucial for understanding its pharmacological effects:

Target ReceptorBinding AffinityNotes
GABA ReceptorsHighPotential anxiolytic effects noted in preliminary studies
Dopamine ReceptorsModerateImplications for mood regulation and potential antidepressant properties
Serotonin ReceptorsVariableFurther investigation needed to clarify interactions

These binding studies suggest that the compound may influence neurotransmission pathways, potentially leading to therapeutic applications in anxiety and mood disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Anxiolytic Potential : Preliminary research has indicated that derivatives of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride demonstrate anxiolytic-like effects in animal models, particularly through modulation of GABAergic activity .
  • Neuroprotective Effects : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
  • Anticonvulsant Activity : The compound has also been evaluated for anticonvulsant properties, with findings indicating a possible mechanism involving GABA receptor modulation .

Synthesis and Derivatives

The synthesis of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves multi-step organic reactions that yield high purity and yield essential for biological testing . Various derivatives have been synthesized to enhance its biological activity:

Compound NameStructure TypeNotable Properties
9-Methyl-9-azabicyclo[3.3.1]nonan-3-oneKetone derivativePotential enzyme substrate
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amineAmine derivativeExhibits significant biological activity
Exo-9-Azabicyclo[3.3.1]nonan-3-oneRelated bicyclic structureSimilar reactivity patterns

These derivatives are crucial for exploring the structure–activity relationship (SAR) and optimizing pharmacological properties.

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